molecular formula C16H24N2 B13339277 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B13339277
Molekulargewicht: 244.37 g/mol
InChI-Schlüssel: ZYPCBMHDMVCDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a piperidine ring attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a quinoline derivative, the introduction of the piperidine ring can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds like 2-(2-Ethyl-piperidin-1-yl)-ethylamine share structural similarities and are used in similar applications.

    Quinoline Derivatives: Other quinoline-based compounds, such as quinoline N-oxides, have comparable chemical properties and reactivity.

Uniqueness

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a quinoline core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C16H24N2

Molekulargewicht

244.37 g/mol

IUPAC-Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H24N2/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16/h8-9,12,14,17H,2-7,10-11H2,1H3

InChI-Schlüssel

ZYPCBMHDMVCDDU-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.